Tetrasodium 3,3'-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
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Overview
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[2-(benzothiazole-2-yl)ethenyl]aniline typically involves the reaction of N,N-dimethylaniline with 2-benzothiazole ethylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the precise control of reaction parameters to ensure consistent quality and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is common to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[2-(benzothiazole-2-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N,N-Dimethyl-4-[2-(benzothiazole-2-yl)ethenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[2-(benzothiazole-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-[2-(benzothiazole-2-yl)ethenyl]aniline: Similar in structure and properties.
N,N-Dimethyl-4-[2-(benzothiazole-2-yl)ethenyl]aniline: Shares similar chemical reactivity and applications.
Uniqueness
N,N-Dimethyl-4-[2-(benzothiazole-2-yl)ethenyl]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its diverse applications in various scientific fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
83006-46-6 |
---|---|
Molecular Formula |
C37H26N8Na4O17S4 |
Molecular Weight |
1074.9 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-[(2-hydroxyacetyl)amino]phenyl]carbamoylamino]-2-[(2-hydroxyacetyl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H30N8O17S4.4Na/c46-17-35(48)40-29-13-19(7-9-27(29)44-42-21-11-25-23(33(15-21)65(57,58)59)3-1-5-31(25)63(51,52)53)38-37(50)39-20-8-10-28(30(14-20)41-36(49)18-47)45-43-22-12-26-24(34(16-22)66(60,61)62)4-2-6-32(26)64(54,55)56;;;;/h1-16,46-47H,17-18H2,(H,40,48)(H,41,49)(H2,38,39,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI Key |
AXLGNKWNJHISTH-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])NC(=O)CO)NC(=O)CO)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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